

CC-90003 Clinical Trial Termination: A Technical Overview

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Compound of Interest

Compound Name: CC-90003

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This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the termination of the **CC-90003** clinical trial. The information is presented in a question-and-answer format to directly address potential inquiries.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the **CC-90003** clinical trial?

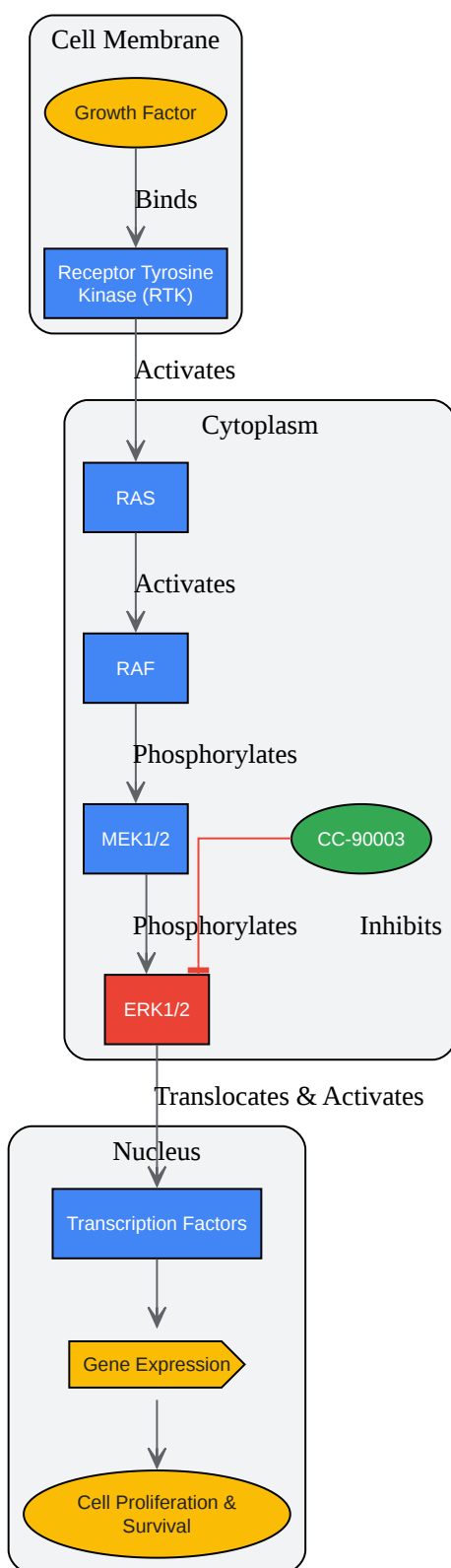
The Phase Ia clinical trial for **CC-90003** (NCT02313012) was terminated due to a combination of factors, primarily:

- **Lack of Objective Responses:** The trial failed to demonstrate sufficient anti-tumor activity in the patients enrolled.[\[1\]](#)[\[2\]](#)
- **Unfavorable Pharmacokinetic (PK) Profile:** The pharmacokinetic parameters of **CC-90003** were found to be highly variable among patients, and the drug showed accumulation after multiple doses.[\[1\]](#)[\[2\]](#)
- **Unanticipated Neurotoxicity:** The trial observed grade 1-3 neurotoxicity, including dizziness, gait disturbance, and paresthesias, particularly at higher doses.[\[1\]](#)[\[2\]](#)

Q2: What was the mechanism of action for **CC-90003**?

CC-90003 is an orally available, irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).^{[1][2]} By inhibiting ERK1/2, **CC-90003** was designed to block the MAPK/ERK signaling pathway, which is frequently upregulated in various cancers and plays a crucial role in tumor cell proliferation, differentiation, and survival.

Below is a diagram illustrating the targeted signaling pathway.



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Diagram 1: Simplified RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of **CC-90003**.

Troubleshooting and Experimental Design

Q3: What were the key parameters of the **CC-90003** Phase Ia clinical trial?

The first-in-human study of **CC-90003** was a Phase Ia dose-escalation trial in patients with relapsed or refractory solid tumors harboring BRAF or RAS mutations.[\[1\]](#)[\[2\]](#)

| Parameter | Details |
|--|--|
| Clinical Trial ID | NCT02313012 |
| Number of Patients | 19 |
| Patient Population | Patients with relapsed or refractory solid tumors with KRAS (n=15), NRAS (n=1), or BRAF (n=3) mutations. [1] [2] |
| Dosing Regimen | Oral CC-90003 administered in escalating doses from 20 to 160 mg/day on a 21/28 day cycle. [1] [2] |
| Maximum Tolerated Dose (MTD) | 120 mg/day. [1] [2] |
| Dose-Limiting Toxicities (DLTs) at 160mg | Grade 3 transaminase elevations (n=2) and hypertension (n=1). [1] [2] |

Q4: What adverse events were observed in the **CC-90003** trial?

The most frequently reported adverse events (AEs) were generally Grade 1 or 2. However, Grade 1-3 neurotoxicity was a significant concern at higher doses.

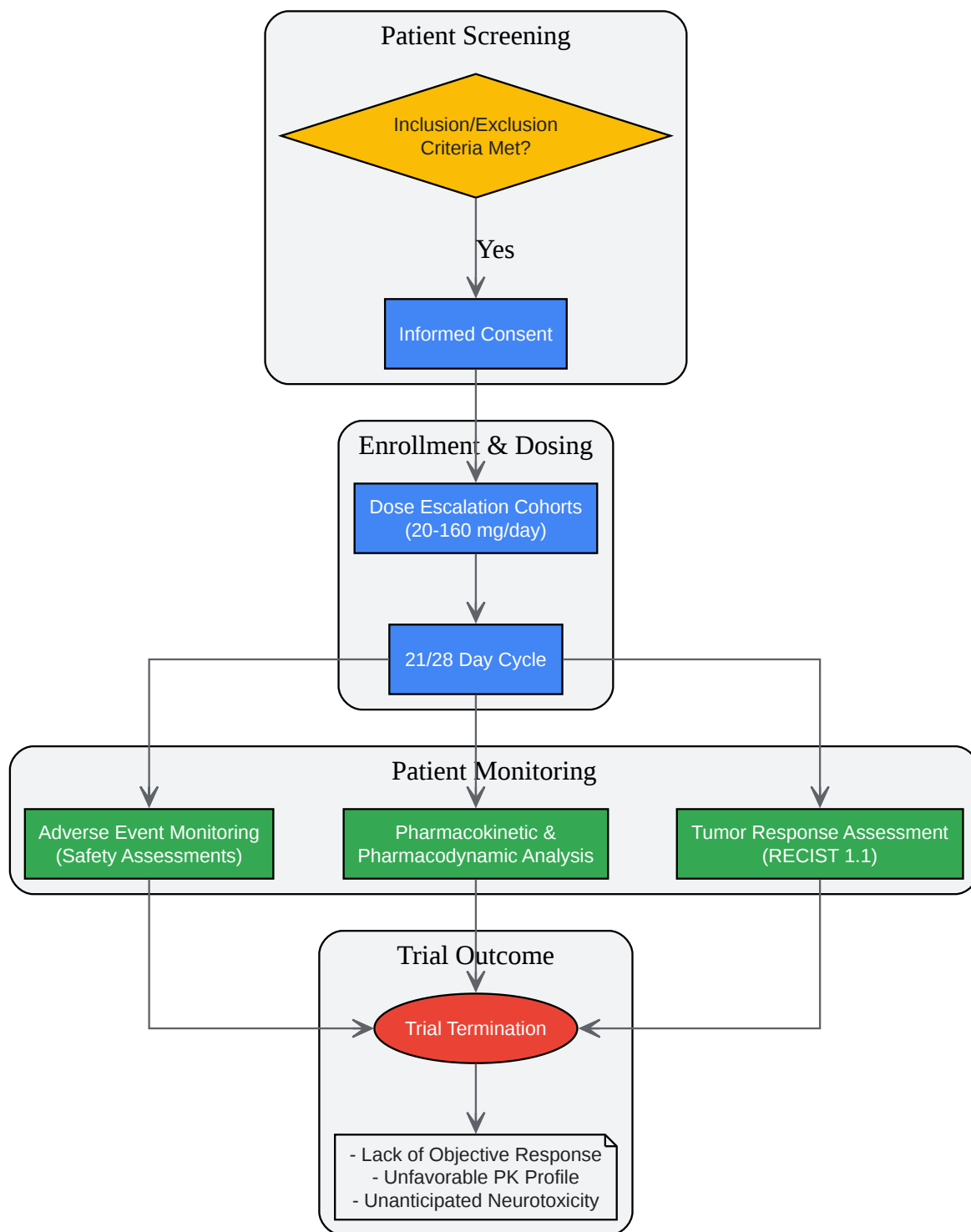
| Adverse Event Category | Specific Events |
|------------------------|---|
| Constitutional | Asthenia, fatigue |
| Gastrointestinal | Anorexia, nausea/vomiting, diarrhea |
| Hepatic | Transaminase elevations |
| Neurologic | Dizziness, gait disturbance, paresthesias[1][2] |

Q5: What methodologies were used to assess drug activity and safety in the trial?

The clinical trial employed standard methodologies for a Phase I study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of **CC-90003**.

- Safety Assessment: Monitored through adverse event reporting, chemistry and hematology panels, physical examinations, ECGs, and cardiac imaging (ECHO/MUGA scans).[1][2]
- Response Assessment: Tumor response was evaluated according to RECIST 1.1 criteria.[1][2]
- Pharmacodynamic Assessment: A proprietary ELISA-based assay was used to measure the levels of ERK unbound to **CC-90003** in peripheral blood mononuclear cells (PBMCs).[1][2]
Levels of free ERK were reduced by $\geq 80\%$ from baseline at doses ≥ 80 mg/day.[1][2]

The general workflow for this type of clinical trial is illustrated below.



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Diagram 2: Generalized experimental workflow for the **CC-90003** Phase Ia clinical trial.

Q6: What can be learned from the termination of the **CC-90003** trial for future drug development?

The termination of the **CC-90003** trial highlights several key considerations for the development of ERK inhibitors and other targeted therapies:

- **Therapeutic Window:** Achieving a therapeutic concentration that is both effective and well-tolerated is critical. For **CC-90003**, the doses required for target engagement were associated with unacceptable toxicities.
- **Pharmacokinetic Variability:** High inter-patient variability in drug exposure can complicate dose selection and may contribute to inconsistent efficacy and safety outcomes.
- **Predictive Preclinical Models:** The unanticipated neurotoxicity observed in humans, which was not predicted by rodent models, underscores the need for more predictive preclinical toxicology models.[2]
- **Combination Therapies:** While **CC-90003** monotherapy was not successful, preclinical data suggested potential efficacy in combination with other agents, such as docetaxel.[3] This suggests that the role of ERK inhibitors in combination regimens may warrant further investigation.

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